molecular formula C9H8ClF3O B8689447 2-Methoxy-6-(trifluoromethyl)benzyl chloride

2-Methoxy-6-(trifluoromethyl)benzyl chloride

Cat. No. B8689447
M. Wt: 224.61 g/mol
InChI Key: AUGMAJDEQVZJGV-UHFFFAOYSA-N
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Patent
US09067898B1

Procedure details

Into a 50-mL round-bottom flask, was placed [2-methoxy-6-(trifluoromethyl)phenyl]methanol (1.0 g, 4.85 mmol, 1.00 equiv), chloroform (10.0 g). This was followed by the addition of thionyl chloride (1.73 g, 14.54 mmol, 3.00 equiv) dropwise with stirring at 0° C. The resulting solution was stirred for 1 h at 30° C. The reaction progress was monitored by GCMS. The reaction was then quenched by the addition of 10 mL of water. The resulting solution was extracted with 3×15 mL of dichloromethane and the organic layers combined and dried over anhydrous sodium sulfate and concentrated under vacuum. This resulted in 1.2 g (crude) of 2-(chloromethyl)-1-methoxy-3-(trifluoromethyl)benzene as yellow oil. This residue could be used for the next step directly.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.73 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([C:9]([F:12])([F:11])[F:10])[C:4]=1[CH2:13]O.S(Cl)([Cl:17])=O>C(Cl)(Cl)Cl>[Cl:17][CH2:13][C:4]1[C:5]([C:9]([F:12])([F:11])[F:10])=[CH:6][CH:7]=[CH:8][C:3]=1[O:2][CH3:1]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
COC1=C(C(=CC=C1)C(F)(F)F)CO
Step Two
Name
Quantity
1.73 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
10 g
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 50-mL round-bottom flask, was placed
STIRRING
Type
STIRRING
Details
The resulting solution was stirred for 1 h at 30° C
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction was then quenched by the addition of 10 mL of water
EXTRACTION
Type
EXTRACTION
Details
The resulting solution was extracted with 3×15 mL of dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
This resulted in 1.2 g (crude) of 2-(chloromethyl)-1-methoxy-3-(trifluoromethyl)benzene as yellow oil

Outcomes

Product
Name
Type
Smiles
ClCC1=C(C=CC=C1C(F)(F)F)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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